

Comparative Guide: Selectivity Profile of T-26c Disodium Salt

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Compound of Interest

Compound Name: T 26c disodium salt

Cat. No.: B1436100

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Beyond the Zinc Trap: Precision Targeting of MMP-13 Executive Summary: The Selectivity Imperative

In the development of matrix metalloproteinase (MMP) inhibitors, potency has rarely been the hurdle; selectivity has. First-generation hydroxamate inhibitors like Marimastat failed clinically due to "Musculoskeletal Syndrome" (MSS)—a direct result of off-target inhibition of MMP-1 and MMP-14.

T-26c disodium salt represents a paradigm shift. Unlike broad-spectrum chelators, T-26c is a non-zinc-binding, pyrimidine-2-carboxamide derivative that exploits the unique topography of the MMP-13 S1' specificity pocket. With an IC₅₀ of 6.9 pM and >2600-fold selectivity over related MMPs, it serves as the current gold standard for interrogating MMP-13 biology without the confounding noise of pan-MMP inhibition.

This guide objectively compares T-26c against historical and contemporary alternatives, providing the mechanistic rationale and experimental protocols required for validation.

Mechanistic Basis of Selectivity

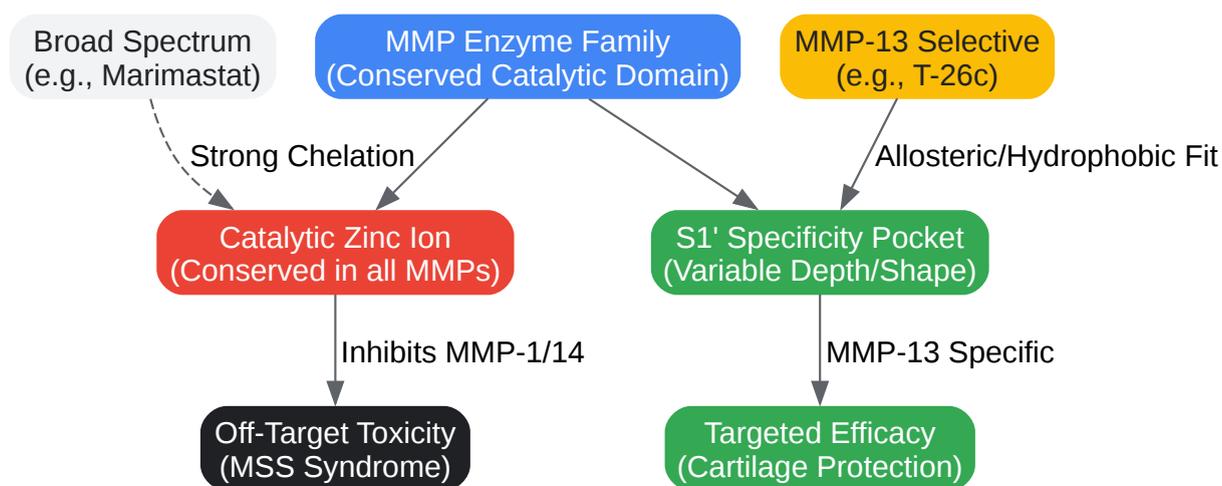
To understand T-26c's superiority, one must visualize the binding interface. Broad-spectrum inhibitors typically chelate the catalytic Zinc ion (

), a feature conserved across the entire MMP family (MMP-1, -2, -3, -7, -8, -9, -12, -13, -14).

T-26c bypasses the Zinc entirely. Instead, it occupies the S1' specificity loop, which in MMP-13 is a deep, hydrophobic "side pocket" that is structurally distinct from the shallow pockets of MMP-1 or MMP-2.[1]

Visualization: The S1' Selectivity Filter

The following diagram illustrates the divergent binding modes that dictate selectivity.



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Figure 1: Divergent binding mechanisms. Broad inhibitors target the conserved Zinc site, leading to toxicity. T-26c targets the variable S1' pocket, ensuring selectivity.

Comparative Performance Analysis

The following data aggregates IC50 values from standardized FRET-based enzymatic assays. Note the orders-of-magnitude difference in potency between T-26c and early selective compounds like CL-82198.

Table 1: Inhibitor Profile Comparison[2][3]

Compound	Target	Potency (IC50)	Selectivity (vs. MMP-1)	Mechanism of Action	Clinical/Research Status
T-26c	MMP-13	6.9 pM	> 2,600-fold	S1' Pocket Binder	Gold Standard Probe
WAY-170523	MMP-13	17 nM	> 5,800-fold	S1' Pocket Binder	Potent Research Tool
CL-82198	MMP-13	10,000 nM (10 µM)	Selective (No MMP-1 activity)	S1' Pocket Binder	Early Generation (Weak)
Marimastat	Broad	0.7 - 1.0 nM	~5-fold (Poor)	Zinc Chelator (Hydroxamate)	Failed (Toxicity)
AQU-019	MMP-13	4.8 nM	High	Deuterated Analog	Experimental (PK Optimized)

Key Takeaways:

- **Potency Gap:** T-26c is approximately 2,400x more potent than WAY-170523 and over 1,000,000x more potent than CL-82198.
- **Safety Margin:** While Marimastat inhibits MMP-13 effectively (0.7 nM), it inhibits the "housekeeping" enzyme MMP-1 at 5 nM. T-26c spares MMP-1 even at micromolar concentrations.

Experimental Validation Protocol

To verify the selectivity of T-26c in your own laboratory, use the following FRET-based Enzymatic Assay. This protocol is self-validating by including both a positive control (Marimastat) and a negative control (MMP-1 enzyme).

Materials Required[1][2][3][4][5][6][7][8]

- Enzymes: Recombinant Human MMP-13 and MMP-1 (Catalytic Domains).
- Substrate: Fluorogenic peptide Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (MMP substrate).
- Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl₂, 0.05% Brij-35.
- Compounds: T-26c (Test), Marimastat (Broad Control), DMSO (Vehicle).

Step-by-Step Workflow

- Enzyme Activation:
 - Activate pro-MMP-13 with 1 mM APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C.
- Compound Preparation:
 - Prepare a 10-point dilution series of T-26c in DMSO (Range: 0.1 pM to 100 nM).
- Incubation:
 - Add 20 µL of activated enzyme (final conc. 0.5 nM) to 96-well black plates.
 - Add 1 µL of compound. Incubate for 30 mins at 25°C to allow equilibrium binding.
- Reaction Initiation:
 - Add 20 µL of Fluorogenic Substrate (final conc. 10 µM).
- Data Acquisition:
 - Measure fluorescence (Ex: 320 nm / Em: 405 nm) kinetically every 60 seconds for 1 hour.
- Analysis:
 - Calculate initial velocity (

) from the linear portion of the curve.

- Plot % Inhibition vs. Log[Concentration] to determine IC50.

Validation Logic (Self-Check)

- Pass: T-26c shows IC50 < 50 pM for MMP-13 and IC50 > 1 μM for MMP-1.
- Fail: If T-26c inhibits MMP-1 significantly, check for compound degradation or improper salt solubilization.

Handling and Stability

- Solubility: T-26c disodium salt is soluble in water and DMSO. However, for cellular assays, DMSO stocks (10 mM) are preferred.
- Storage: Store solid at -20°C. Solutions should be aliquoted and used within 1 month to prevent hydrolysis of the carboxamide group.
- Cellular Permeability: T-26c is cell-permeable and orally bioavailable, making it suitable for in vitro cartilage explant assays (e.g., bovine nasal septum models).

References

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